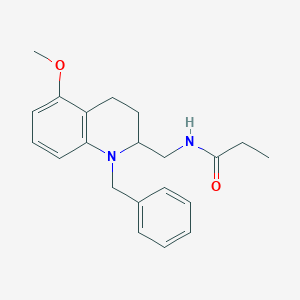

![molecular formula C31H29N5O6S B1193789 N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide CAS No. 1349796-36-6](/img/structure/B1193789.png)

N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide

説明

XL147 analog 2 is an analog of XL147.

Voxtalisib-Analog is an analogue of Voxtalisib. Voxtalisib-Analog was mistakenly listed as Voxtalisib. As of 1/24/2018, many database (such as Sci-Finder) and vendors listed CAS#1349796-36-6 as Voxtalisib.

科学的研究の応用

Anticancer Activity

XL765 has been identified as a potent anticancer agent due to its ability to inhibit the PI3K/AKT/mTOR signaling pathway . This pathway is frequently altered in various cancers, making it a prime target for therapeutic intervention. XL765’s dual inhibitory action on both PI3K and mTOR enzymes allows it to effectively reduce cancer cell proliferation, survival, and resistance to other therapies.

Structural Insight and Drug Design

Computational studies have provided structural insights into the binding mechanism of XL765 with PI3Kγ and mTOR . This understanding is crucial for the design of new drugs. By analyzing the interactive forces and binding residues, researchers can modify the XL765 scaffold to create novel compounds with potentially improved efficacy as dual inhibitors .

Genotype-Dependent Sensitivity Analysis

XL765’s effectiveness varies across different tumor cell lines, which suggests that genetic alterations affecting the PI3K pathway influence the compound’s potency . This application is significant for personalized medicine, as it could lead to genotype-specific cancer treatments.

Antiangiogenic Effects

In addition to its antiproliferative properties, XL765 has shown antiangiogenic effects in tumor models . By inhibiting the formation of new blood vessels within tumors, XL765 can restrict the supply of nutrients and oxygen, thereby stifling tumor growth.

Proapoptotic Effects

XL765 induces apoptosis, or programmed cell death, in cancer cells . This is a desirable effect in cancer therapy, as it leads to the elimination of cancer cells without affecting the surrounding healthy tissue.

Combination Therapy Potential

Research has indicated that combining XL765 with other chemotherapeutic agents, such as temozolomide, can result in additive or synergistic effects . This application is particularly promising for treating aggressive cancers like glioblastoma, where monotherapies often fall short.

作用機序

XL765, also known as SAR245409, XL-765, PI3K-IN-1, or N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide, is a potent and selective inhibitor of phosphoinositide-3 kinase (PI3K) and mammalian target of rapamycin (mTOR) .

Mode of Action

XL765 inhibits the activity of PI3K and mTOR, which are frequently activated in tumors and promote cell growth, survival, and resistance to chemotherapy and radiotherapy . By inhibiting these targets, XL765 can slow tumor growth or even cause tumor shrinkage .

Biochemical Pathways

The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer cells and is implicated in multiple aspects of tumor pathobiology, including tumor growth, survival, angiogenesis, and dissemination . XL765 inhibits PI3K-dependent production of the second messenger PIP3, and nutrient-stimulated mTOR-dependent signaling in cellular assays .

Result of Action

XL765 significantly slows tumor growth or causes tumor shrinkage in multiple preclinical cancer models, including breast, lung, ovarian, and prostate cancers, and gliomas . These effects are correlated with inhibition of tumor cell proliferation and tumor angiogenesis, and with induction of apoptosis .

Action Environment

The action of XL765 can be influenced by the genetic alterations affecting the PI3K pathway present in different tumor types . For example, activating mutations in PIK3CA, the gene encoding the catalytic subunit of PI3K, and/or loss of function/deletion mutations in the gene encoding its antagonist, the PTEN tumor suppressor, can affect the efficacy of XL765 .

特性

IUPAC Name |

N-[4-[[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-3-methoxy-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N5O6S/c1-19-9-10-20(15-28(19)42-4)31(37)33-21-11-13-25(14-12-21)43(38,39)36-30-29(34-26-7-5-6-8-27(26)35-30)32-22-16-23(40-2)18-24(17-22)41-3/h5-18H,1-4H3,(H,32,34)(H,33,37)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSSPYJVWLTYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3NC5=CC(=CC(=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

XL765 inhibits the activity of phosphoinositide-3 kinase (PI3K), which is frequently activated in tumors and promotes cell growth, survival and resistance to chemotherapy and radiotherapy. XL765 also inhibits mammalian target of rapamycin (mTOR), which also is activated frequently in human tumors and plays a central role in tumor cell growth. XL765 potently inhibits Class I PI3K isoforms and mTOR. | |

| Record name | XL765 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine](/img/structure/B1193721.png)

![1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B1193722.png)